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Compound of Interest

Compound Name: (-)-Frontalin

Cat. No.: B1251542

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and absolute
configuration of (-)-Frontalin, an aggregation pheromone of the southern pine beetle,
Dendroctonus frontalis. Understanding the precise three-dimensional structure of this molecule
is critical for its synthesis and for the development of effective pest management strategies.

Introduction to Frontalin

Frontalin, first isolated by G. Kinzer, is a key volatile signal in the chemical communication
systems of several insect species, most notably as an aggregation pheromone for bark beetles
of the Dendroctonus genus.[1] The biologically active enantiomer, (-)-Frontalin, plays a crucial
role in coordinating mass attacks on pine trees, making it a molecule of significant interest for
ecological and pest control applications.[1]

Stereochemistry and Absolute Configuration

Frontalin possesses a rigid bicyclic acetal structure, formally named 1,5-dimethyl-6,8-
dioxabicyclo[3.2.1]octane.[1] The molecule contains two chiral centers at positions C1 and C5.
Due to the fused ring system, only two enantiomers exist: (+)-Frontalin and (-)-Frontalin.[1]
The biologically active form has been unequivocally identified as (-)-Frontalin, which
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possesses the (1S, 5R) absolute configuration.[1] The antipode, (+)-Frontalin, with the (1R, 5S)
configuration, is reported to be biologically inactive.
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Caption: Relationship between Frontalin and its enantiomers.

Determination of Absolute Configuration

The determination of the absolute configuration of chiral molecules is a critical aspect of
stereochemistry.[2][3][4] For (-)-Frontalin, this has been accomplished through a combination
of methods:

o Enantioselective Synthesis: Synthesizing (-)-Frontalin from starting materials of a known
absolute configuration provides a definitive correlation.

o Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) compare the
experimental spectrum of a chiral molecule to quantum chemical calculations for a given
enantiomer, allowing for unambiguous assignment of the absolute configuration.[5][6][7]

o X-ray Crystallography: While a powerful tool for determining the three-dimensional structure
of crystalline compounds, its application to volatile compounds like Frontalin can be
challenging.[2]
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Caption: Logical workflow for determining absolute configuration.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and
characterization of (-)-Frontalin.

Table 1: Optical Rotation of (-)-Frontalin

Specific Rotation Conditions Reference

[a]D2° = -52° c 1.0, diethyl ether

[a]D2° = -52° c 1.63, diethyl ether

Table 2: Comparison of Enantioselective Synthetic Routes to (-)-Frontalin
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Experimental Protocols for Enantioselective
Synthesis

Numerous enantioselective syntheses of (-)-Frontalin have been reported.[1][8][9] Below is a
detailed methodology for a chiral pool synthesis starting from a-D-isosaccharino-1,4-lactone.

Synthesis of (-)-Frontalin from a-D-isosaccharino-1,4-lactone

This synthesis proceeds in ten steps with an overall yield of 17%. The key precursor is the
dihydroxyketone, which undergoes internal acetalization to form the bicyclic system of
Frontalin.[1]

o Step 1: Protection of Diol: The starting lactone is protected to prevent unwanted side
reactions.

o Step 2: Reduction of Lactone: The protected lactone is reduced to the corresponding lactol.
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Step 3: Wittig Reaction: The lactol is opened to an aldehyde, which then undergoes a Wittig
reaction to extend the carbon chain.

Step 4: Deprotection and Cyclization: The protecting groups are removed, and the resulting
intermediate is cyclized to form a key precursor.

Step 5: Functional Group Manipulations: A series of reactions are carried out to introduce the
necessary functional groups for the final cyclization.

Step 6: Final Cyclization: The dihydroxyketone intermediate is treated with an acid catalyst
(e.g., Amberlyst-15 ion-exchange resin) to facilitate the internal acetalization, yielding the
dioxabicyclo[3.2.1]octane skeleton.

Step 7: Final Modification: A final reduction step yields (-)-Frontalin.
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Chiral Pool Synthesis of (-)-Frontalin
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Caption: Synthetic workflow for (-)-Frontalin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Stereochemistry and
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[https://www.benchchem.com/product/b1251542#stereochemistry-and-absolute-
configuration-of-frontalin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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